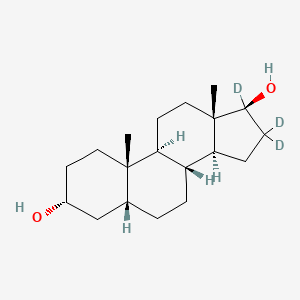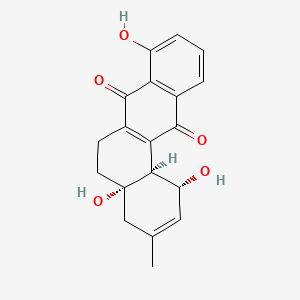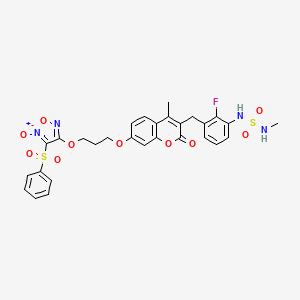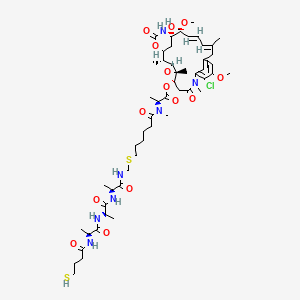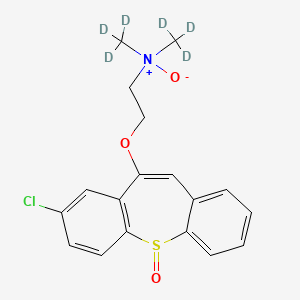
Zotepine N,S-Dioxide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zotepine N,S-Dioxide-d6 is a deuterated derivative of Zotepine, an atypical antipsychotic drug. Zotepine itself is known for its high affinity for dopamine D1 and D2 receptors, as well as several serotonin receptors. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Zotepine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zotepine N,S-Dioxide-d6 involves the introduction of deuterium atoms into the Zotepine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Zotepine N,S-Dioxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced states.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can be used for further research and development.
Wissenschaftliche Forschungsanwendungen
Zotepine N,S-Dioxide-d6 has several scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Zotepine in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites formed.
Drug Development: Developing new derivatives and analogs for potential therapeutic use.
Biological Studies: Understanding the interaction of Zotepine with various biological targets, including receptors and enzymes.
Industrial Applications: Using the compound in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
Zotepine N,S-Dioxide-d6 exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a dopamine antagonist with high affinity for D1 and D2 receptors, as well as several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . The compound also inhibits the reuptake of noradrenaline and has serotonergic activity, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zotepine: The non-deuterated form of Zotepine N,S-Dioxide-d6, used as an antipsychotic drug.
Nor-Zotepine: An active metabolite of Zotepine with similar pharmacological properties.
3-Hydroxyzotepine: Another metabolite of Zotepine with distinct biological activity.
2-Hydroxyzotepine: A metabolite formed through hydroxylation of Zotepine.
Zotepine-S-Oxide: A metabolite formed through oxidation of the sulfur atom in Zotepine.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic properties and provide valuable insights into the metabolism and action of Zotepine. The deuterated form is particularly useful in research settings where precise tracking of the compound and its metabolites is required.
Eigenschaften
Molekularformel |
C18H18ClNO3S |
|---|---|
Molekulargewicht |
369.9 g/mol |
IUPAC-Name |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C18H18ClNO3S/c1-20(2,21)9-10-23-16-11-13-5-3-4-6-17(13)24(22)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
YPJXYUPHDFUQDS-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-] |
Kanonische SMILES |
C[N+](C)(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
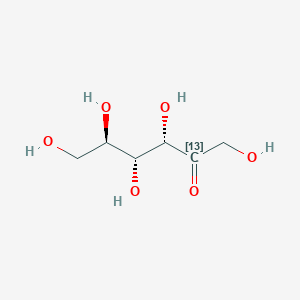
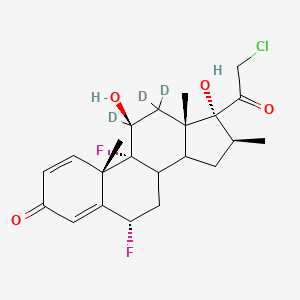

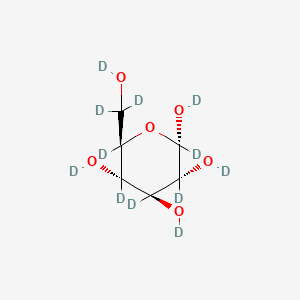
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
